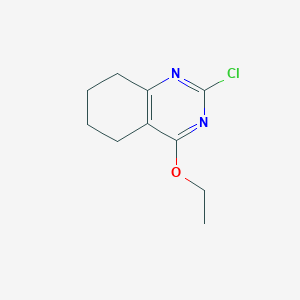![molecular formula C15H10O6 B2878603 {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 2061730-18-3](/img/structure/B2878603.png)
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is a complex organic compound that features both furan and benzofuran moieties These structures are known for their aromatic properties and are often found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of a furan derivative with a benzofuran carboxylic acid, followed by esterification and subsequent hydrolysis to yield the target compound. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Hydrogenation can reduce the aromatic rings to form dihydrofuran or dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is often employed.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its aromatic properties.
Mechanism of Action
The mechanism of action of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The compound’s aromatic rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative used in the production of bioplastics.
Benzofuran: A simple aromatic compound with applications in pharmaceuticals and materials science.
Furfural: A furan derivative used as a precursor for various chemicals and materials.
Uniqueness
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is unique due to the combination of furan and benzofuran rings in its structure. This dual aromatic system provides enhanced stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further distinguishes it from simpler furan and benzofuran derivatives.
Properties
IUPAC Name |
2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-14(17)8-20-9-3-4-12-10(6-9)11(7-21-12)15(18)13-2-1-5-19-13/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDYYZJQKQVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B2878521.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2878522.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2878523.png)

![N,N-diethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2878532.png)

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)
![N,N-diethyl-4-[(4-methanesulfonylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2878535.png)
![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)




![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)
